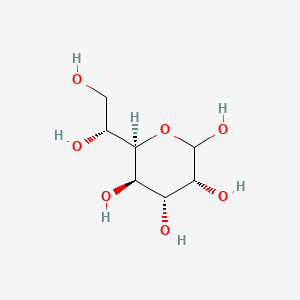

D-glycero-D-gulo-heptopyranose

Description

Historical Context of Heptose Carbohydrate Research

The study of carbohydrates, once a primary focus of early 20th-century biochemistry, experienced a resurgence with the advent of modern molecular biology techniques. While simpler sugars were long understood, the more complex higher-carbon sugars like heptoses remained relatively enigmatic. Initial investigations into heptoses, such as sedoheptulose (B1238255), date back to their discovery in plants. wikipedia.org Research in the mid-20th century began to uncover the existence of rare sugars, including various heptoses, as components of bacterial polysaccharides. The development of analytical techniques like paper chromatography and later, nuclear magnetic resonance (NMR) spectroscopy, was pivotal for the structural characterization of these complex molecules.

The coining of the term "glycobiology" in the late 1980s marked a new era, recognizing the convergence of traditional carbohydrate chemistry with cellular and molecular biology. This revitalized field spurred deeper investigation into the roles of complex glycans, including those containing heptoses, in biological systems. The historical challenge in this area has often been the difficulty in accessing these rare sugars, which typically required multi-step syntheses from more common, shorter-chain carbohydrates.

Significance within Complex Carbohydrate Chemistry and Glycobiology

Heptoses are now recognized as crucial components of the lipopolysaccharides (LPS) that form the outer membrane of Gram-negative bacteria. wikipedia.org Specific isomers, such as L-glycero-D-manno-heptose, are key building blocks of the highly conserved inner core region of LPS in many bacterial strains. wikipedia.org This structural role makes the biosynthetic pathways of heptoses a target for the development of new therapeutic agents.

D-glycero-D-gulo-heptopyranose, while perhaps less common than its manno-configured isomers, holds significance as a synthetic building block and a research tool. glycodepot.com Its unique stereochemistry allows chemists to create diverse derivatives for use in various chemical studies. For instance, it serves as a precursor in the synthesis of other complex molecules, such as D-glycero-D-gulo-heptonic acid and its lactone form. glycodepot.comevitachem.com Furthermore, studies comparing this compound with other heptoses, like D-mannoheptulose, in biological systems have helped to elucidate the specific structure-activity relationships that govern their metabolic effects. nih.gov Though found to have limited impact on glucose metabolism and insulin (B600854) release compared to other heptoses, this characteristic itself provides valuable insight for researchers studying these pathways. nih.gov

Stereochemical Uniqueness and Isomeric Considerations

The defining features of this compound lie in its specific three-dimensional structure. As an aldoheptose, it contains a seven-carbon backbone with an aldehyde group at the C1 position (in its open-chain form) and multiple chiral centers. The systematic name, (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal, precisely defines the stereochemistry at each of these centers. nih.gov

The nomenclature "D-glycero-D-gulo" specifies this unique spatial arrangement:

The D-gulo designation refers to the stereoconfiguration of the chiral centers from C2 to C5.

The D-glycero prefix indicates the configuration at C6, where the hydroxyl group is on the right in a standard Fischer projection, analogous to D-glyceraldehyde.

This specific arrangement distinguishes it from a multitude of other heptose stereoisomers, many of which have important biological roles. For example, L-glycero-D-manno-heptose and D-glycero-D-manno-heptose are fundamental components of the bacterial LPS core. wikipedia.orgresearchgate.net Other isomers, such as D-glycero-L-gluco-heptose, are found in the capsular polysaccharides of certain bacteria like Campylobacter jejuni. researchgate.netacs.org The subtle differences in the spatial orientation of hydroxyl groups among these isomers lead to vastly different biological activities and roles, underscoring the critical importance of stereochemistry in glycobiology. The synthesis and separation of these distinct isomers, such as separating D-glycero-D-manno from L-glycero-L-gulo configured derivatives, is a significant focus of carbohydrate chemistry. researchgate.net

Data Tables

Table 1: Structural Features of this compound

| Property | Description |

| Molecular Formula | C₇H₁₄O₇ nih.govnih.gov |

| Molecular Weight | 210.18 g/mol nih.govnih.gov |

| Classification | Aldoheptose |

| Functional Groups | Aldehyde (C1, open-chain), Multiple Hydroxyls (C2-C7) |

| Chiral Centers | 5 (C2, C3, C4, C5, C6) |

| IUPAC Name | (3R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol nih.gov |

Table 2: Comparison of Selected Heptose Isomers

| Compound Name | Significance | Natural Occurrence Example |

| This compound | Synthetic precursor, research tool for metabolic studies. glycodepot.comnih.gov | Found in Vitis vinifera (grapevine). nih.gov |

| L-glycero-D-manno-heptose | Key component of the inner core of bacterial lipopolysaccharides (LPS). wikipedia.org | Gram-negative bacteria. wikipedia.org |

| D-glycero-D-manno-heptose | Precursor in the biosynthesis of other heptoses, also found in LPS. researchgate.netnih.gov | Gram-negative bacteria like Coxiella burnetii. nih.gov |

| Sedoheptulose (D-altro-heptulose) | A ketoheptose; key intermediate in the Calvin cycle and pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgwikipedia.org | Found widely in plants and bacteria. wikipedia.org |

| D-glycero-L-gluco-heptose | Component of bacterial capsular polysaccharides. researchgate.net | Campylobacter jejuni. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O7 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(3R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3-,4-,5-,6-,7?/m1/s1 |

InChI Key |

BGWQRWREUZVRGI-XJWWOKRRSA-N |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(C(O1)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of D Glycero D Gulo Heptopyranose

Total Synthesis Approaches and Optimization

The creation of D-glycero-D-gulo-heptopyranose from simpler molecules, known as total synthesis, requires precise control over chemical reactions to achieve the desired structure.

A primary strategy for synthesizing heptoses is to extend the carbon chain of a smaller sugar. The Horner-Wadsworth-Emmons (HWE) reaction and nitromethane (B149229) condensation are two powerful methods for this purpose.

The Horner-Wadsworth-Emmons reaction is a widely used method for forming carbon-carbon double bonds, which can then be further modified to create the new stereocenters of the heptose. wikipedia.orgorganic-chemistry.orgconicet.gov.ar This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that it typically produces alkenes with high E-selectivity (the major substituents are on opposite sides of the double bond). wikipedia.orgorganic-chemistry.org The resulting dialkylphosphate byproduct is also easily removed by washing with water, simplifying purification. wikipedia.orgorganic-chemistry.org For example, D-xylose, a five-carbon sugar, can be elongated to a seven-carbon chain using the HWE reaction, ultimately leading to the formation of D-glycero-D-gulo-heptose.

Nitromethane condensation , also known as the Sowden-Fischer synthesis, is another classic method for extending a sugar's carbon chain by one carbon. cdnsciencepub.comcdnsciencepub.com This reaction involves the addition of nitromethane to an aldose in the presence of a base, like sodium methoxide. cdnsciencepub.com The resulting nitroalkane can then be converted to an aldehyde via the Nef reaction. For instance, the condensation of D-glucose with nitromethane can produce 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol and its D-ido isomer. cdnsciencepub.com After separation, the D-gulo isomer can be converted to D-glycero-D-gulo-heptose. cdnsciencepub.com Researchers have worked to optimize the conditions of this reaction to improve the yield of the desired heptose. cdnsciencepub.com

| Reaction | Key Reagents | General Outcome | Key Features |

|---|---|---|---|

| Horner-Wadsworth-Emmons Reaction | Phosphonate-stabilized carbanion, Aldehyde/Ketone | Predominantly E-alkenes | High E-selectivity, easy byproduct removal. wikipedia.orgorganic-chemistry.org |

| Nitromethane Condensation (Sowden-Fischer) | Nitromethane, Aldose, Base (e.g., Sodium Methoxide) | Chain extension by one carbon (nitroalkane) | Classic method, often followed by the Nef reaction to yield the higher sugar. cdnsciencepub.comcdnsciencepub.com |

The starting material for the synthesis of this compound is often a readily available monosaccharide. The choice of precursor influences the synthetic route and the strategies needed to control the stereochemistry.

From D-glucose: D-glucose can be used as a starting material, but the synthesis of D-glycero-D-gulo-heptose from it can be challenging. cdnsciencepub.com One approach involves a nitromethane condensation with D-glucose. cdnsciencepub.com This reaction produces a mixture of 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol and 1-deoxy-1-nitro-D-glycero-D-ido-heptitol. cdnsciencepub.com These epimers must then be separated, and the gulo-configured intermediate is converted to the target heptose. cdnsciencepub.com

From D-xylose: D-xylose, a five-carbon sugar, can be elongated to form D-glycero-D-gulo-heptose. The Horner-Wadsworth-Emmons reaction is a common method for this two-carbon chain extension.

From Mannurono-2,6-lactone: Mannurono-2,6-lactone, derived from D-mannose, provides a different starting point. rsc.org This approach is notable for establishing the C-6 configuration in a controlled manner. rsc.org A stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate has been achieved from D-mannurono-2,6-lactone. rsc.org

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential. bham.ac.ukwiley-vch.de These chemical modifications temporarily block reactive functional groups, such as hydroxyl groups, preventing them from interfering with reactions at other positions on the sugar. bham.ac.ukwiley-vch.de

The choice of protecting groups is critical and depends on the specific reaction conditions of the synthetic route. bham.ac.uk An effective protecting group strategy involves the use of "orthogonal" protecting groups. bham.ac.uk This means that different protecting groups can be removed selectively under different conditions, without affecting the others. bham.ac.uk

Common protecting groups in carbohydrate synthesis include:

Benzyl (B1604629) ethers: These are stable under a wide range of conditions and are often used as "permanent" protecting groups, removed at a late stage of the synthesis. wiley-vch.de

Acetals (e.g., isopropylidene, benzylidene): These are often used to protect diols (two adjacent hydroxyl groups). wiley-vch.de For example, benzylidene acetals can be used to protect the C-4 and C-6 hydroxyls of a pyranose ring. nih.gov

Silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS)): The bulkiness of these groups allows for the selective protection of less sterically hindered hydroxyl groups, such as the primary hydroxyl at C-6. wiley-vch.de

Acyl groups (e.g., acetyl, benzoyl): These are often used as temporary protecting groups. wiley-vch.de

A well-designed protecting group strategy is crucial for achieving high yields and stereoselectivity in the synthesis of this compound and its derivatives. bham.ac.ukwiley-vch.de

Derivatization and Analogue Synthesis

Once this compound is synthesized, it can be further modified to create various derivatives and analogues. These new compounds are valuable tools for studying biological processes.

Phosphorylated sugars play vital roles in metabolism. The synthesis of phosphorylated derivatives of this compound is therefore of significant interest. For instance, D-glycero-D-gulo-heptose 4-(dihydrogen phosphate) has been synthesized. rsc.org The synthesis involved the condensation of benzyl β-D-glycero-D-gulo-heptopyranoside with cyclohexanone (B45756) to form a protected intermediate. rsc.org This was followed by phosphorylation and subsequent removal of the protecting groups. rsc.org

The synthesis of D-glycero-D-manno-heptopyranose 7-phosphate has also been achieved in good yield. nih.govresearchgate.net One method utilized a phosphoramidite (B1245037) procedure for phosphitylation followed by in situ oxidation. nih.govresearchgate.net

| Compound | Synthetic Precursor | Key Synthetic Steps | Reference |

|---|---|---|---|

| D-glycero-D-gulo-heptose 4-(dihydrogen phosphate) | Benzyl β-D-glycero-D-gulo-heptopyranoside | Protection with cyclohexanone, phosphorylation, deprotection. | rsc.org |

| D-glycero-D-manno-heptopyranose 7-phosphate | Benzyl 5,6-dideoxy-2,3-O-isopropylidene-α-D-lyxo-(Z)-hept-5-enofuranoside | Phosphitylation (phosphoramidite method), in situ oxidation, osmylation, hydrogenolysis. | nih.govresearchgate.net |

Anhydro sugars are formed by the intramolecular removal of a molecule of water, creating an additional ring. These constrained structures are valuable for studying carbohydrate conformation and as synthetic intermediates.

The formation of 1,6-anhydro-D-glycero-β-D-gulo-heptopyranose and 1,7-anhydro-D-glycero-β-D-gulo-heptopyranose from D-glycero-D-gulo-heptose in an acidic solution has been reported. acs.org The 1,7-anhydro form is a notable example of an anhydroheptose with a 1,5:1,7-bicyclic ring system. researchgate.net

The synthesis of other anhydro derivatives, such as 2,6-anhydro-D-glycero-D-gulo-heptonic acid, has also been described, which can serve as a starting material for further synthetic transformations. nih.gov

Preparation of Deoxy-Heptose Analogues

The synthesis of deoxy-heptose analogues of this compound is crucial for creating modified carbohydrates for various biochemical studies. Both chemical and enzymatic methods have been developed to achieve this, often involving multi-step procedures starting from more common monosaccharides.

One prominent chemical approach involves the synthesis of aminodeoxy derivatives. For instance, 3-acetamido-3-deoxy-D-glycero-D-gulo-heptose can be synthesized from 2-acetamido-2-deoxy-D-glucose. cdnsciencepub.com This method circumvents the low reactivity of the starting material towards base-catalyzed nitromethane addition by first converting it into a more reactive acyclic aldehydo derivative. cdnsciencepub.com The key steps involve the formation of a dithioacetal, protection of hydroxyl groups via isopropylidenation, demercaptalation to yield the free aldehyde, and subsequent nitromethane addition. cdnsciencepub.com The resulting nitroheptitols are then converted to the final aminodeoxyheptoses via a modified Nef reaction. cdnsciencepub.com An alternative route starts with the condensation of D-glucose with nitromethane to produce 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, which is then converted through several steps to 2-acetamido-2-deoxy-D-glycero-D-gulo-heptose. cdnsciencepub.com

Enzymatic synthesis provides a powerful alternative for producing deoxyheptoses, particularly 6-deoxy and 3,6-dideoxy analogues. In organisms like Campylobacter jejuni, these complex sugars are biosynthesized from a common precursor, GDP-d-glycero-α-d-manno-heptose. acs.orgacs.org The biosynthetic pathways employ a series of specific enzymes, including dehydratases, epimerases, and reductases, to modify the heptose structure. acs.orgwisc.edu For example, the biosynthesis of GDP-6-deoxy-heptoses is initiated by a 4,6-dehydratase that converts the GDP-manno-heptose precursor into a GDP-6-deoxy-4-keto intermediate. acs.orgacs.orgfrontiersin.org Subsequent actions of epimerases and reductases generate various stereoisomers, including GDP-6-deoxy-β-l-gulo-heptose. acs.org Similarly, 3,6-dideoxy-heptoses are formed through the action of a C3-dehydratase, which often requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, followed by further enzymatic modifications. acs.orgacs.org

The table below summarizes key synthetic strategies for preparing deoxy-heptose analogues.

| Target Compound | Starting Material | Key Reagents/Enzymes | Reference |

| 3-Acetamido-3-deoxy-D-glycero-D-gulo-heptose | 2-Acetamido-2-deoxy-D-glucose | Nitromethane, Modified Nef reaction | cdnsciencepub.com |

| 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose | 1-Deoxy-1-nitro-D-glycero-D-gulo-heptitol | Methanolic ammonia, Modified Nef reaction | cdnsciencepub.com |

| GDP-6-deoxy-β-l-gulo-heptose | GDP-d-glycero-α-d-manno-heptose | 4,6-dehydratase, C3/C5-epimerase, C4-reductase | acs.org |

| GDP-3,6-dideoxy-heptoses | GDP-d-glycero-α-d-manno-heptose | 4,6-dehydratase, C3-dehydratase (PLP-dependent) | acs.orgacs.org |

Synthesis of Nucleoside Diphosphate (B83284) Heptoses (e.g., GDP-Heptoses)

The activation of heptoses as nucleoside diphosphate sugars, such as Guanosine (B1672433) Diphosphate (GDP)-heptoses, is a prerequisite for their incorporation into polysaccharides and other glycoconjugates. nih.gov Both chemical and enzymatic strategies have been established for the synthesis of these vital intermediates, with enzymatic methods being particularly effective for producing specific stereoisomers.

The complete enzymatic synthesis of GDP-d-glycero-β-l-gulo-heptose has been demonstrated in vitro. acs.org This multi-enzyme system starts with the precursor GDP-d-glycero-α-d-manno-heptose, which itself is synthesized from sedoheptulose-7-phosphate through a four-enzyme pathway. acs.orguwo.canih.gov The conversion to the gulo-isomer involves a sequence of three enzymatic reactions:

Oxidation: A C4-dehydrogenase oxidizes the C4 hydroxyl group. acs.orgnih.gov

Epimerization: A C3/C5-epimerase alters the stereochemistry at these positions. acs.orgnih.gov

Reduction: An NADPH-dependent C4-reductase reduces the keto intermediate to yield the final GDP-d-glycero-β-l-gulo-heptose. acs.orgnih.gov

This modular enzymatic approach allows for the generation of a variety of GDP-heptose stereoisomers by combining different epimerases and reductases from various bacterial serotypes. acs.org

Chemical synthesis offers a more general, albeit often complex, route to GDP-heptoses. A convenient method for preparing GDP-D-glycero-α-D-manno-heptopyranose has been reported, which can be adapted for other isomers. nih.gov The process begins with a fully acetylated heptopyranose. nih.gov Key steps include:

Phosphitylation: Selective introduction of a phosphoramidite at the anomeric position. nih.gov

Oxidation: Conversion of the phosphite (B83602) to a phosphate. nih.gov

Coupling: Reaction of the heptose phosphate with a guanosine monophosphate (GMP) derivative, such as GMP-morpholidate. nih.gov

Deprotection: Removal of the acetyl groups to yield the final GDP-heptose. nih.gov

The table below outlines the enzymatic pathway for the synthesis of GDP-d-glycero-β-l-gulo-heptose.

| Step | Enzyme Class | Substrate | Product | Reference |

| 1 | C4-Dehydrogenase | GDP-d-glycero-α-d-manno-heptose | GDP-d-glycero-4-keto-α-d-lyxo-heptose | acs.orgnih.gov |

| 2 | C3/C5-Epimerase | GDP-d-glycero-4-keto-α-d-lyxo-heptose | GDP-d-glycero-4-keto-β-l-xylo-heptose | acs.orgnih.gov |

| 3 | C4-Reductase (NADPH-dependent) | GDP-d-glycero-4-keto-β-l-xylo-heptose | GDP-d-glycero-β-l-gulo-heptose | acs.org |

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the reaction mechanisms of this compound is fundamental to its application in synthesis. Studies have focused on reactions such as epimerization, rearrangement, and oxidation, revealing the factors that control its reactivity.

A notable mechanistic study investigated the epimerization of monosaccharides in an acetolysis medium (acetic acid, acetic anhydride, and sulfuric acid). cdnsciencepub.com It was found that protected derivatives of D-glycero-D-gulo-heptose, specifically 2,3;6,7-di-O-isopropylidene-D-glycero-D-gulo-heptose, readily undergo inversion of configuration at the C-2 position. cdnsciencepub.com The mechanism is believed to proceed through a furanose intermediate, as the reaction requires a high concentration of acetic acid and appears to be specific to furanose structures. cdnsciencepub.com The epimerization is driven towards the formation of a thermodynamically more stable product with fewer cis-oriented hydroxyl groups around the furanose ring. cdnsciencepub.com

The Amadori rearrangement is another well-studied reaction involving this compound. rsc.org This reaction occurs when the heptose is treated with an amine, such as dibenzylamine, in the presence of an acid catalyst. rsc.org The reaction leads to the formation of a 1-amino-1-deoxy-ketose derivative. rsc.org Mechanistically, the reaction begins with the formation of a Schiff base between the aldehyde group of the heptose and the amine, which then tautomerizes to an enaminol. A proton-catalyzed rearrangement, known as the Amadori rearrangement, follows, yielding the stable 1-amino-1-deoxy-2-ketoheptose product. rsc.org This reaction has been shown to proceed in excellent yield for D-glycero-D-gulo-heptose, producing the pure α-anomer of the corresponding D-gluco-heptulose derivative. rsc.org

Oxidation and reduction reactions are also fundamental to the chemistry of this heptose. The aldehyde group can be oxidized to a carboxylic acid, forming D-glycero-D-gulo-heptonic acid. evitachem.com The mechanism of action of this heptonic acid derivative is noted to involve its function as a chelating agent for metal ions. evitachem.com Conversely, the aldehyde can be reduced to a primary alcohol. Chemical degradation studies, often employing periodate (B1199274) oxidation, have been used to cleave the carbon-carbon bonds between adjacent hydroxyl groups. cdnsciencepub.com The mechanism of periodate oxidation involves the formation of a cyclic periodate ester intermediate, which then fragments to yield aldehyde or carboxylic acid products, allowing for the systematic dismantling of the sugar chain to probe its structure and biosynthesis. cdnsciencepub.com

Structural Biology and Conformational Analysis of D Glycero D Gulo Heptopyranose

Pyranose Ring Conformation Studies (e.g., 4C1 Chair Conformation, Distorted Forms)

The six-membered pyranose ring of monosaccharides is not planar and typically adopts chair conformations to minimize steric strain. uni-kiel.de For D-series sugars, the 4C1 chair conformation is generally the most stable. nih.govacs.org In this conformation, the bulkiest substituent, the hydroxymethyl group (or in this case, the dihydroxyethyl side chain), occupies an equatorial position, minimizing unfavorable 1,3-diaxial interactions. uni-kiel.de

While the 4C1 conformation is dominant for most D-hexopyranoses, other forms like the inverted 1C4 chair, boat (B), skew (S), and half-chair (H) conformations can also exist, particularly when there are multiple axial substituents. uni-kiel.denih.govglycopedia.eu For instance, α-D-Gulo-pyranose has been shown to partially adopt the 1C4 chair conformation and also has minor contributions from skew conformers. nih.govacs.org The specific conformational equilibrium of D-glycero-D-gulo-heptopyranose is influenced by the orientation of its hydroxyl groups and the extended side chain.

NMR spectroscopy is a powerful tool for determining the ring conformation in solution. nih.gov The magnitude of vicinal proton-proton coupling constants (3JH,H) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of the ring protons can be deduced, providing clear evidence for the predominant chair conformation. nih.gov

Table 1: Representative Proton-Proton Coupling Constants for Determining Pyranose Ring Conformation

| Coupling Constant | Typical Value (Hz) for 4C1 Chair | Implication |

| 3JH1ax,H2ax | 7-9 | Axial-axial relationship |

| 3JH1ax,H2eq | 2-4 | Axial-equatorial relationship |

| 3JH1eq,H2ax | 2-4 | Equatorial-axial relationship |

| 3JH1eq,H2eq | 1-2 | Equatorial-equatorial relationship |

Note: These are generalized values and can vary depending on the specific sugar and solvent conditions.

Glycolic Side Chain Conformation and Rotamer Analysis

The relative populations of these rotamers are influenced by steric and electronic effects, such as the gauche effect and 1,3-syn-diaxial interactions. nih.gov Predictive analyses and NMR studies, including Nuclear Overhauser Effect (NOE) experiments, can elucidate the preferred conformation. nih.gov For example, in related higher-carbon sugars, the configuration at C5 and C6 dictates the predominant rotamer. A D-glycero-D-gluco configuration often favors the gt conformation, while an L-glycero-D-gluco configuration favors the gg conformation. nih.gov The specific preference for this compound would be determined by a similar interplay of steric and electronic factors.

Table 2: Possible Rotamers of the Glycolic Side Chain

| Rotamer | Dihedral Angle (O5-C5-C6-O6) | Description |

| gauche-gauche (gg) | ~60° | The C6-O6 bond is gauche to both the C5-O5 and C5-C4 bonds. |

| gauche-trans (gt) | ~180° | The C6-O6 bond is trans to the C5-O5 bond and gauche to the C5-C4 bond. |

| trans-gauche (tg) | ~-60° | The C6-O6 bond is gauche to the C5-O5 bond and trans to the C5-C4 bond. |

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are critical electrostatic interactions that significantly influence the conformation and properties of carbohydrates. libretexts.org They can occur within a single molecule (intramolecular) or between different molecules (intermolecular). uniba.sk

Intramolecular hydrogen bonds can form between hydroxyl groups on the pyranose ring and the side chain. These interactions can further stabilize specific ring and side chain conformations. For example, a hydrogen bond between the O4-H and the ring oxygen (O5) is a common feature in many pyranoses. The orientation of the hydroxyl groups in this compound allows for a complex network of such interactions, which can be studied using NMR spectroscopy by observing the chemical shifts of hydroxyl protons and through computational modeling.

Intermolecular hydrogen bonds are dominant in the crystalline state and in concentrated solutions. uniba.skresearchgate.net X-ray crystallographic studies of related heptitols have revealed extensive networks of intermolecular O-H···O hydrogen bonds, often forming complex structures like trimeric units. researchgate.net These networks are responsible for the packing of molecules in a crystal lattice and the solubility and viscosity of the sugar in solution. anton-paar.com The strength of these bonds typically ranges from 10 to 40 kJ/mol. uniba.sk

Impact of Derivatization on Conformational Dynamics

Chemical modification of the hydroxyl groups of this compound can have a profound impact on its conformational preferences. acs.org Derivatization, such as acetylation, benzoylation, or the formation of acetals, alters the steric bulk and electronic properties of the substituents, thereby shifting the conformational equilibrium. capes.gov.brnist.gov

For instance, locking the conformation by introducing a bulky protecting group, like a butane (B89635) diacetal (BDA), can force the pyranose ring into a specific chair form, such as the 4C1 conformation. acs.org This conformational locking is a key strategy in synthetic carbohydrate chemistry to control the stereochemical outcome of reactions. acs.org The synthesis of l-gulose (B135350) from D-mannose, for example, utilizes such a strategy to control the stereochemistry at C5 during a radical decarboxylation reaction. acs.org

Similarly, the introduction of acyl groups like benzoates can influence the reactivity and conformation. capes.gov.br Studies on derivatives of D-glycero-D-gulo-heptono-1,4-lactone have shown how benzoylation is a key step preceding further modifications. capes.gov.br The analysis of acetylated derivatives of gulose and related heptoses has also demonstrated that the conformation can differ from the parent sugar, sometimes leading to discrepancies in expected optical rotations. nist.gov

The study of such derivatives using NMR spectroscopy and X-ray crystallography provides valuable insights into the flexibility of the parent molecule and the energetic landscape of its various conformations. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Methodologies for D Glycero D Gulo Heptopyranose Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of carbohydrates in solution. It provides insights into the connectivity of atoms, the stereochemistry of chiral centers, and the conformational dynamics of the molecule.

In solution, D-glycero-D-gulo-heptopyranose, like many other monosaccharides, exists as an equilibrium mixture of different forms, including the α and β anomers of the pyranose and furanose rings, as well as the open-chain aldehyde form. 1H and 13C NMR spectroscopy are pivotal in identifying and quantifying these tautomers. The chemical shifts of the anomeric proton (H-1) and carbon (C-1) are particularly sensitive to the stereochemistry at the anomeric center, allowing for the differentiation of α and β anomers.

While specific NMR data for the complete tautomeric equilibrium of this compound is not extensively reported in publicly available literature, the principles of analysis are well-established. For instance, the 1H NMR spectrum of a related compound, D-glycero-D-gulo-heptono-1,4-lactone, has been documented, showcasing the unique chemical shifts for its protons. In the context of polysaccharides or glycoconjugates containing this compound, NMR is essential for determining the glycosidic linkage. The chemical shift of the anomeric carbon and the scalar coupling constant between the anomeric proton and the proton on the adjacent carbon of the aglycone (³J(H1, H'x)) provide definitive information about the linkage position and stereochemistry (α or β).

Table 1: Representative 1H and 13C NMR Chemical Shifts for Anomeric Centers of Pyranose Sugars (Illustrative) Note: This table provides illustrative data for generic α and β-D-glucopyranose as specific comprehensive data for this compound tautomers is not readily available. The principles of chemical shift differences between anomers are transferable.

| Anomer | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| α-D-glucopyranose | ~5.22 | ~92.6 |

| β-D-glucopyranose | ~4.64 | ~96.4 |

To unambiguously assign all the proton and carbon signals in the NMR spectra of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These experiments resolve the spectral overlap often present in 1D spectra and reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. By tracing the cross-peaks in a COSY spectrum, the proton connectivity throughout the sugar ring and the side chain can be established.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a map of one-bond C-H connections.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. The intensity of the NOE or ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the three-dimensional conformation of the sugar ring and the orientation of the side chain.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C resonances can be achieved, leading to a detailed understanding of the solution-state structure and conformation of this compound.

Table 2: Common 2D NMR Experiments and Their Applications in Heptose Research

| 2D NMR Experiment | Information Provided |

| COSY | ¹H-¹H scalar coupling correlations (connectivity of protons) |

| HSQC | One-bond ¹H-¹³C correlations (direct C-H attachments) |

| HMBC | Long-range ¹H-¹³C correlations (connectivity across multiple bonds) |

| NOESY/ROESY | Through-space ¹H-¹H correlations (proton proximities and 3D conformation) |

Mass Spectrometry (MS) Applications in Heptose Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used in carbohydrate research for molecular weight determination, structural elucidation, and quantification.

The analysis of underivatized heptoses like this compound by gas chromatography-mass spectrometry (GC-MS) is challenging due to their low volatility. Therefore, derivatization is typically required to convert the polar hydroxyl groups into more volatile ethers or esters. A common derivatization method is silylation, which replaces the active hydrogens with trimethylsilyl (TMS) groups. The resulting TMS-derivatized heptose is amenable to GC-MS analysis, which provides excellent separation and sensitive detection.

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is another versatile technique for the analysis of heptoses. It offers the advantage of analyzing the native, underivatized sugar in solution. Various HPLC separation modes, such as hydrophilic interaction liquid chromatography (HILIC) and porous graphitic carbon (PGC) chromatography, can be coupled with mass spectrometric detection, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). HPLC-MS is particularly useful for the analysis of complex mixtures and for the quantification of heptoses in biological samples.

In mass spectrometry, the molecular ion of a carbohydrate can undergo fragmentation, breaking down into smaller, characteristic fragment ions. The pattern of these fragment ions provides valuable structural information. The fragmentation of glycosidic bonds is a key process in the analysis of oligosaccharides, yielding ions that reveal the sequence of monosaccharide units. Cross-ring cleavages, where the sugar ring itself fragments, can provide information about the positions of substituents and branching points.

For this compound, analysis of its fragmentation pattern, often aided by tandem mass spectrometry (MS/MS), can help to confirm its structure. The NIST Chemistry WebBook provides the electron ionization (EI) mass spectrum for D-glycero-D-gulo-heptono-1,4-lactone, a derivative of the target compound, which shows a characteristic fragmentation pattern that can be used for its identification nist.gov. The fragmentation of the native heptopyranose would be expected to involve losses of water molecules and cleavage of C-C bonds within the carbon skeleton.

Table 3: Key Fragment Ions in the Electron Ionization Mass Spectrum of D-glycero-D-gulo-heptono-1,4-lactone Data sourced from the NIST Chemistry WebBook, based on the spectrum from the Japan AIST/NIMC Database.

| m/z | Relative Intensity | Possible Fragment |

| 43 | 1000 | [C2H3O]+ |

| 57 | 939 | [C3H5O]+ |

| 73 | 895 | [C3H5O2]+ |

| 61 | 586 | [CH2OH-CHOH]+ |

| 103 | 290 | [M - H2O - C3H5O2]+ |

| 146 | 101 | [M - H2O - C2H2O]+ |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The crystal structure of β-D-glucoheptose, which is chemically named D-glycero-β-D-gulo-heptopyranose, has been determined. iucr.org The study revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules in the unit cell. iucr.org The gulo-pyranose ring adopts a distorted ⁴C₁ chair conformation. iucr.org A key structural feature of this aldoheptose is the glycolic side chain (-CHOH-CH₂OH) at the C5 position. iucr.org The conformation of the C(6)-O(6) bond in this side chain is trans-gauche, and the conformation around the C(6)-C(7) bond is gauche-gauche. iucr.org

The crystal structure also provides a detailed picture of the intermolecular hydrogen bonding network. Each molecule of D-glycero-β-D-gulo-heptopyranose is connected to eight neighboring molecules through a total of twelve hydrogen bonds, creating a tightly packed three-dimensional structure. iucr.org This detailed structural information at the atomic level is invaluable for understanding the physical properties of the compound and for computational modeling of its interactions with other molecules.

Table 4: Crystallographic Data for β-D-glucoheptose (D-glycero-β-D-gulo-heptopyranose) iucr.org

| Parameter | Value |

| Chemical Formula | C₇H₁₄O₇ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.959 |

| b (Å) | 8.526 |

| c (Å) | 15.280 |

| Z | 4 |

| Ring Conformation | Distorted ⁴C₁ chair |

Chromatographic Techniques for Purification and Analysis

The purification and analytical determination of this compound, a seven-carbon monosaccharide, relies on various chromatographic techniques. The choice of method depends on the sample matrix, the required purity, and the analytical objective, whether it be qualitative identification or quantitative analysis. High-performance liquid chromatography (HPLC), gas-liquid chromatography (GLC), and paper chromatography (PC) are the principal methods employed for the separation and analysis of this and other related heptoses.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and highly efficient technique for the analysis of monosaccharides. However, due to the lack of a strong chromophore in this compound, its direct detection by UV-Vis spectrophotometry is challenging. Therefore, analysis typically involves either derivatization to introduce a UV-active or fluorescent tag, or the use of universal detectors such as refractive index (RI) or evaporative light scattering (ELSD) detectors.

For the separation of underivatized monosaccharides, including heptoses, hydrophilic interaction liquid chromatography (HILIC) and anion-exchange chromatography are particularly effective. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is suitable for retaining and separating highly polar compounds like sugars.

Detailed Research Findings: In a study focused on the analysis of monosaccharides from hydrolyzed bacterial polysaccharides, a high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) method was optimized. This technique allows for the direct analysis of underivatized carbohydrates with high sensitivity and resolution. While specific data for this compound is not explicitly detailed in many studies, the separation of various aldohexoses and aldopentoses on anion-exchange columns with sodium hydroxide eluents has been demonstrated. The elution order is dependent on the pKa values and the cyclic structure of the sugars.

Below is an illustrative data table showing typical HPLC conditions for the separation of a standard mixture of monosaccharides, which would be applicable for the analysis of samples containing this compound.

Table 1: Illustrative HPLC Conditions for Monosaccharide Analysis

| Parameter | Condition |

|---|---|

| Column | Amine-bonded silica or Polymer-based amino column (e.g., Asahipak NH2P) |

| Mobile Phase | Acetonitrile:Water (e.g., 75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Gas-Liquid Chromatography (GLC)

GLC is a powerful technique for the separation and quantification of volatile compounds. Monosaccharides, being non-volatile, require derivatization prior to GLC analysis. A common and robust method is the conversion of the sugar to its corresponding alditol acetate derivative. This process involves the reduction of the aldehyde group to a primary alcohol, followed by acetylation of all hydroxyl groups. This results in a single, stable, and volatile derivative for each monosaccharide, simplifying the resulting chromatogram.

Detailed Research Findings: The analysis of alditol acetates by GLC is a well-established method for determining the monosaccharide composition of complex carbohydrates, such as bacterial lipopolysaccharides, where various heptoses, including isomers of this compound, are often found. The separation is typically performed on capillary columns with polar stationary phases. Identification is based on the comparison of retention times with those of authentic standards.

The following table provides representative GLC conditions and retention times for the alditol acetates of several common monosaccharides, illustrating the type of data obtained in such analyses.

Table 2: Representative GLC Conditions and Retention Times for Alditol Acetate Derivatives

| Monosaccharide | Retention Time (min) |

|---|---|

| Rhamnose | 12.5 |

| Fucose | 13.0 |

| Arabinose | 14.2 |

| Xylose | 14.8 |

| Mannose | 16.5 |

| Galactose | 16.8 |

| Glucose | 17.2 |

| Heptose Isomer | ~18-20 |

Paper Chromatography (PC)

Paper chromatography is a classical and simple technique for the separation of sugars. It is a type of partition chromatography where the stationary phase is water adsorbed onto the cellulose fibers of the paper, and the mobile phase is a developing solvent. The separation is based on the differential partitioning of the sugars between the two phases. The position of a sugar after development is characterized by its Rf value, which is the ratio of the distance traveled by the sugar to the distance traveled by the solvent front.

Detailed Research Findings: Paper chromatography has been historically used for the separation and identification of heptoses from various natural sources. The Rf value is dependent on the specific solvent system used. For closely related isomers, such as different heptoses, achieving good separation may require the use of specific solvent systems and multiple developments.

The table below presents typical solvent systems used for the paper chromatographic separation of sugars and illustrative Rf values for different classes of monosaccharides.

Table 3: Solvent Systems and Representative Rf Values in Paper Chromatography

| Solvent System | Monosaccharide Class | Representative Rf Value |

|---|---|---|

| n-Butanol:Acetic Acid:Water (4:1:5) | Pentose (B10789219) (e.g., Xylose) | 0.35 |

| Hexose (e.g., Glucose) | 0.30 | |

| Heptose | ~0.25 | |

| Ethyl Acetate:Pyridine:Water (8:2:1) | Pentose (e.g., Arabinose) | 0.45 |

| Hexose (e.g., Galactose) | 0.38 | |

| Heptose | ~0.32 |

Note: Rf values are illustrative and can vary based on experimental conditions such as temperature and paper type. The values for heptoses are estimated based on their higher polarity compared to hexoses.

Biological Significance and Research Applications of D Glycero D Gulo Heptopyranose in Microbial Systems

Role in Bacterial Lipopolysaccharide (LPS) Core Structure Assembly

The outer membrane of Gram-negative bacteria is a formidable barrier, with lipopolysaccharide (LPS) as a primary component. sigmaaldrich.comkegg.jp This complex molecule is essential for the structural integrity and function of the outer membrane. nih.govethernet.edu.et LPS is composed of three distinct domains: the lipid A anchor, a core oligosaccharide, and an O-antigen polysaccharide chain. sigmaaldrich.comkegg.jp Heptoses, including D-glycero-D-gulo-heptopyranose, are characteristic components of the inner core region of the LPS. sigmaaldrich.comrsc.orgresearchgate.net

Contribution to Outer Membrane Integrity and Stability in Gram-Negative Bacteria

Heptoses within the LPS core are fundamental to the stability of the outer membrane. ethernet.edu.et In many Gram-negative bacteria, the inner core of the LPS contains L-glycero-D-manno-heptose. sigmaaldrich.comfrontiersin.org However, other heptose isomers, such as this compound, are also found and contribute to the structural diversity and integrity of the LPS. The presence of these heptoses helps to create a hydrophilic surface that protects the bacterium from hydrophobic compounds like bile salts and certain antibiotics. sigmaaldrich.comnih.gov The phosphate (B84403) groups often attached to these heptose residues increase the negative charge on the cell surface, further stabilizing the membrane architecture through interactions with divalent cations. The absence or alteration of these heptose components can lead to a truncated LPS, which often results in increased susceptibility to antibiotics and a compromised outer membrane barrier.

Influence on Bacterial-Host Interactions and Immune Modulation at the Molecular Level

The carbohydrate structures on the surface of bacteria are key players in the dialogue between the pathogen and its host. nih.govmdpi.com Heptoses in the LPS core, while part of a generally conserved region, can influence how the bacterium is recognized by the host's immune system. researchgate.netfrontiersin.org The specific stereochemistry of these sugars, including that of this compound, can be recognized by host lectins and other immune receptors. oup.com For instance, intermediates in the heptose biosynthesis pathway, such as ADP-heptose, have been identified as pathogen-associated molecular patterns (PAMPs). mdpi.comresearchgate.net These molecules can be detected by host intracellular sensors like ALPK1, triggering an inflammatory response through the NF-κB signaling pathway. mdpi.comresearchgate.netplos.org This activation of the innate immune system is a critical first line of defense against invading bacteria. numberanalytics.comnih.gov The structural nuances of heptoses in the LPS can therefore modulate the host's immune response, influencing the course and outcome of an infection. numberanalytics.com

Comparative Glycobiology of Heptoses Across Microbial Species

Heptoses are a diverse group of seven-carbon sugars found predominantly in the cell walls of bacteria. researchgate.net While L-glycero-D-manno-heptose is a common constituent of the LPS inner core in many Gram-negative bacteria, a variety of other heptose stereoisomers exist across different microbial species. researchgate.netucsd.edu This diversity arises from specialized enzymatic pathways that modify a common precursor, often GDP-D-glycero-α-D-manno-heptose. acs.orgresearchgate.net The specific type of heptose and its linkages within the glycoconjugate contribute to the unique surface chemistry of each bacterial species. This structural variability is a key factor in the serological diversity of bacteria and plays a role in host-pathogen specificity. kegg.jp For example, while many Enterobacteriaceae have a conserved heptose structure in their LPS core, pathogens like Helicobacter pylori are characterized by an abundance of D-glycero-D-manno-heptose in their LPS. nih.govrsc.org

Heptose Metabolism in Pathogenic Microorganisms (e.g., Campylobacter jejuni, Yersinia pseudotuberculosis)

The metabolism of heptoses is particularly significant in pathogenic bacteria, where these sugars are often essential for virulence. nih.govnih.gov The biosynthetic pathways for these sugars are complex and involve a series of enzymatic modifications. acs.orgnih.gov

Investigation of Unique Heptose Stereoisomers in Pathogen Glycoconjugates

Pathogenic bacteria often decorate their surfaces with unique heptose isomers. Campylobacter jejuni, a leading cause of foodborne illness, features a variety of heptoses in its capsular polysaccharide (CPS), a key virulence factor. acs.orgnih.govnih.gov Research has identified several distinct stereoisomers of heptose within the CPS of different C. jejuni serotypes, all thought to be derived from GDP-D-glycero-α-D-manno-heptose. acs.orgresearchgate.net For example, serotype HS:2 contains D-glycero-L-gluco-heptose. acs.org Similarly, Yersinia pseudotuberculosis incorporates 6-deoxy-D-manno-heptose into its O-antigen. Disruption of the biosynthesis of this deoxyheptose leads to its replacement with D-glycero-D-manno-heptose, highlighting the relaxed specificity of the downstream glycosyltransferases. nih.gov The presence of these unique heptoses is critical for the bacterium's ability to evade the host immune system and establish infection. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of heptoses, including D-glycero-D-gulo-heptopyranose, is a complex process that is not yet fully understood. While the general pathway involving precursors like sedoheptulose (B1238255) 7-phosphate is recognized, the specific enzymes and intermediate steps leading to the diverse array of heptose isomers found in nature remain an active area of research. researchgate.netcdnsciencepub.commdpi.com

A primary focus is the identification and characterization of novel enzymes involved in heptose biosynthesis. For instance, in the human pathogen Campylobacter jejuni, a significant number of enzymes, including dehydrogenases, epimerases, and reductases, are involved in modifying the precursor GDP-D-glycero-α-D-manno-heptose to generate various heptose derivatives. researchgate.netacs.org Research has shown that combinations of these enzymes can be used to synthesize novel GDP-heptose modifications in vitro. acs.org The discovery of new enzymes with unique specificities could unlock the potential to produce a wider range of heptose structures for further study.

Future research will likely involve a combination of genomics, proteomics, and enzymology to uncover these novel pathways. By screening the genomes of organisms known to produce heptose-containing glycoconjugates, researchers can identify putative enzyme-encoding genes. Subsequent expression and characterization of these enzymes will be crucial to elucidating their specific roles in the biosynthetic cascade. Understanding these pathways is not only fundamental to microbiology but also holds potential for developing new antimicrobial agents that target these unique metabolic routes. researchgate.net

Development of Chemoenzymatic Synthetic Strategies

The chemical synthesis of complex carbohydrates like this compound is a formidable challenge due to the multiple stereocenters and the need for extensive protecting group manipulations. rsc.org Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful alternative. rsc.orgchemrxiv.org

Emerging strategies focus on using enzymes as catalysts for key glycosylation steps, ensuring high regio- and stereoselectivity. rsc.org For example, glycosyltransferases can be employed to attach heptose units to specific acceptor molecules, mimicking the natural process of glycoconjugate assembly. acs.org Researchers are also exploring the use of engineered enzymes with altered substrate specificities to create novel heptose derivatives that are not found in nature.

One approach involves elongating simpler sugars. For instance, a five-carbon sugar like D-xylose can be extended to a seven-carbon chain using chemical methods like the Horner-Wadsworth-Emmons reaction. Subsequent enzymatic modifications can then be used to achieve the desired stereochemistry of this compound. Another strategy starts with a different sugar lactone and uses a combination of substrate-controlled reactions and enzymatic steps to build the target heptose. rsc.org Continued development in this area will facilitate the efficient and scalable production of this compound and its derivatives, making them more accessible for biological and medicinal research.

Advanced Structural Characterization of Heptose-Containing Glycoconjugates

This compound is often found as a component of larger, more complex glycoconjugates, such as the lipopolysaccharides (LPS) of Gram-negative bacteria and capsular polysaccharides (CPS). researchgate.netmdpi.comcymitquimica.com Determining the precise structure of these macromolecules is essential for understanding their biological function.

Advanced analytical techniques are crucial for this endeavor. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are powerful tools for elucidating the sequence, linkage, and stereochemistry of the monosaccharide units within these polymers. researchgate.netnih.gov For example, NMR has been used to confirm the structure of enzymatically synthesized GDP-D-glycero-β-L-gluco-heptose. nih.gov

Future research will likely see the increased application of cutting-edge techniques such as cryo-electron microscopy (cryo-EM) to visualize the three-dimensional architecture of large glycoconjugate assemblies in their native state. Combining these structural biology methods with computational modeling will provide unprecedented insights into how heptose-containing structures interact with other molecules, such as host cell receptors or components of the immune system.

Elucidation of Molecular Mechanisms in Biological Roles

While it is known that this compound and its isomers are important for the structural integrity and virulence of some bacteria, the precise molecular mechanisms underlying these roles are still being uncovered. cymitquimica.com For example, heptoses in the LPS core of Gram-negative bacteria are crucial for the stability of the outer membrane. researchgate.net

A key area of future research will be to define the interactions between heptose-containing glycoconjugates and their binding partners. This includes identifying the host receptors that recognize these bacterial surface structures, which can trigger or evade an immune response. cymitquimica.com Understanding these interactions at a molecular level could lead to the development of new therapeutic strategies, such as vaccines based on synthetic glycoconjugates or small molecules that block bacterial adhesion to host cells.

Furthermore, the role of D-glycero-D-gulo-heptose in the metabolism of other organisms, such as plants, is an emerging field. nih.govmdpi.com Studies have reported its presence in Vitis vinifera (grapevines) and its differential abundance in avocado tree rootstocks, suggesting a role in plant metabolism and response to environmental stress. nih.govmdpi.com Investigating these functions could have implications for agriculture and plant biology.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing D-glycero-D-gulo-heptopyranose, and how do they differ in yield and stereochemical purity?

- Methodological Answer : The synthesis of this compound typically involves multi-step carbohydrate elongation or enzymatic pathways. For example, chemical synthesis may employ aldolase-catalyzed reactions to ensure stereochemical fidelity, while enzymatic methods leverage glycosyltransferases for regioselective glycosidic bond formation. Yield optimization often requires iterative adjustments to reaction conditions (e.g., pH, temperature, and cofactor availability). Analytical techniques like high-resolution NMR (e.g., -NMR) and chiral chromatography are critical for verifying stereochemical purity .

Q. How is the structural conformation of this compound characterized in aqueous solutions?

- Methodological Answer : Conformational analysis in aqueous media relies on nuclear Overhauser effect (NOE) NMR spectroscopy to identify axial/equatorial hydroxyl orientations and chair/boat conformations. Computational modeling (e.g., molecular dynamics simulations) complements experimental data by predicting solvent interactions and ring puckering dynamics. Comparative studies with related heptoses (e.g., D-glycero-L-gluco-heptose) reveal how minor stereochemical differences alter hydrogen-bonding networks .

Q. What challenges arise in isolating this compound from natural sources, and how are they addressed?

- Methodological Answer : Natural extraction is complicated by low abundance and structural similarity to other heptoses. Liquid-liquid extraction combined with size-exclusion chromatography (SEC) can separate heptoses based on molecular weight. Derivatization (e.g., peracetylation) enhances detection sensitivity in mass spectrometry, while ion-exchange chromatography resolves charged isoforms. Contamination risks necessitate rigorous purity validation via tandem MS/MS .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its role in bacterial lipopolysaccharide (LPS) biosynthesis?

- Methodological Answer : The stereochemistry of heptose residues determines LPS immunogenicity. Knockout studies in E. coli or Salmonella mutants (e.g., ΔwaaC strains) reveal that this compound is critical for core oligosaccharide assembly. Competitive inhibition assays with synthetic heptose analogs (e.g., C7-azido derivatives) map active-site interactions in glycosyltransferases. Structural data from X-ray crystallography (e.g., PDB: 6TB) highlight hydrogen-bonding motifs essential for enzyme-substrate recognition .

Q. What experimental strategies resolve contradictions in reported enzymatic kinetics of this compound phosphorylation?

- Methodological Answer : Discrepancies in and values often stem from assay conditions (e.g., ATP concentration, divalent cation availability). Standardizing protocols (e.g., fixed Mg concentrations at 5 mM) and using isothermal titration calorimetry (ITC) improves reproducibility. Comparative kinetic profiling across orthologs (e.g., HldE kinase from Haemophilus influenzae vs. Neisseria meningitidis) identifies species-specific allosteric regulators .

Q. How can isotopic labeling of this compound enhance metabolic flux analysis in microbial systems?

- Methodological Answer : Uniform -labeling of heptose precursors enables tracking via LC-MS/MS or metabolic flux analysis (MFA) software (e.g., INCA). Pulse-chase experiments in minimal media quantify carbon redistribution into downstream metabolites (e.g., ADP-L-glycero-D-manno-heptose). Stable isotope-assisted NMR (e.g., - HSQC) maps intracellular pools and identifies rate-limiting steps in heptose salvage pathways .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves, while ANOVA with post-hoc Tukey tests compares toxicity across cell lines. Bootstrap resampling addresses small sample sizes in rare heptose toxicity datasets. ToxPi (Toxicological Prioritization Index) integrates multi-omics data (e.g., transcriptomic and metabolomic profiles) to rank toxicity mechanisms .

Q. How should researchers design controlled experiments to assess this compound stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies use factorial designs (pH 2–9, 25–60°C) with HPLC-UV monitoring of degradation products (e.g., furan derivatives). Arrhenius plots extrapolate shelf-life at standard storage conditions. Degradation kinetics are modeled using first-order or Weibull equations. Forced degradation with radical initiators (e.g., AIBN) identifies oxidative susceptibility .

Data Presentation Guidelines

- Tables : Include comparative synthesis yields, kinetic parameters (, ), and stability half-lives.

- Figures : Highlight NOE correlations in NMR spectra, enzyme-substrate docking poses, and metabolic flux maps.

- References : Cite primary data from crystallography (PDB: 6TB) and validated synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.